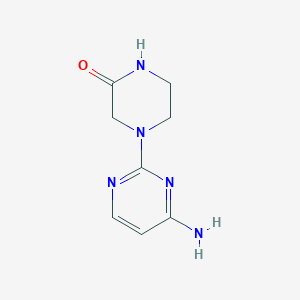

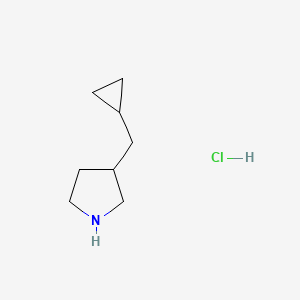

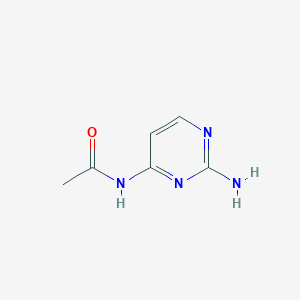

![molecular formula C6H10N4O B1405119 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol CAS No. 1575612-80-4](/img/structure/B1405119.png)

4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol

説明

“4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol” is a compound with the molecular formula C6H10N4O . It is also known by other synonyms such as “1575612-80-4” and "{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanol" .

Synthesis Analysis

The synthesis of this compound has been described in several studies. A practical and high-yielding regioselective synthesis of several enantiopure 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-6-ones has been described starting from primary amines and α-amino acid derivatives in a three-step reaction sequence . Another method provides rapid entry into 3-aryl substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines and their ring fused analogues in one-pot under palladium-copper catalysis .Molecular Structure Analysis

The molecular structure of this compound includes a triazolo[1,5-a]pyrazine ring system, which is a type of heterocyclic compound . The InChI string for this compound is “InChI=1S/C6H10N4O/c11-4-5-6-3-7-1-2-10(6)9-8-5/h7,11H,1-4H2” and the canonical SMILES string is "C1CN2C(=C(N=N2)CO)CN1" .Chemical Reactions Analysis

The chemical reactions involving this compound are typically centered around its triazolo[1,5-a]pyrazine ring system. For example, one study describes a single pot dipolar cycloaddition reaction/Cope elimination sequence to access novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists .Physical And Chemical Properties Analysis

This compound has a molecular weight of 154.17 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 63 Ų . The compound has a complexity of 143 .科学的研究の応用

Synthesis Techniques and Applications

Facile Synthesis Approaches : The compound has been synthesized through a regioselective process from primary amines and α-amino acid derivatives, using a constrained intramolecular “click” reaction. This method eliminates the need for chromatographic purification of products, simplifying the synthesis process (Sudhir, Baig, & Chandrasekaran, 2008).

Chiral Synthesis from α-Amino Acids : A practical and efficient synthesis of chiral 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines has been achieved from α-amino acid derivatives. This synthesis employs an intramolecular 'click' reaction and notably, it requires no further purification to obtain the pure triazole products (Mohapatra, Maity, Gonnade, Chorghade, & Gurjar, 2007).

Palladium-Copper Catalyzed Synthesis : A method using palladium-copper catalysis has been developed for synthesizing 3-aryl substituted analogues of this compound, demonstrating its versatility and applicability in producing optically active products (Chowdhury, Mukherjee, Chakraborty, & Achari, 2011).

Hybrid System Synthesis : A synthesis of hybrid systems involving 1,5-disusbtituted 1H-tetrazol-5yl 4,5-dihydro [1,2,3]triazolo[1,5-a]pyrazin-6-ones has been described. This method is valuable in drug discovery due to the presence of pharmacophoric moieties like 1,5-disubstituted tetrazole and 1,2,3-triazole (Aguilar-Morales et al., 2022).

Ligands and Luminescent Sensors : The compound has been used in the synthesis of novel polynitrogenated ligands, which have potential applications as helicating compounds or luminescent sensors (Abarca, Ballesteros, & Chadlaoui, 2004).

Valence Bond Isomerization : Studies on valence bond isomerization of fused [1,2,3]triazolium salts with bridgehead nitrogen atom have shown that this compound can participate in various reactions leading to the formation of new heterocycles (Béres et al., 1999).

Antioxidant Agents : Polyheterocyclic ring systems incorporating the triazolo[1,5-a]pyrimidine skeleton have been synthesized, demonstrating antioxidant properties, which might have potential therapeutic applications (Bayazeed & Alnoman, 2020).

作用機序

Target of Action

The compound 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol has been identified as having high biological potential . It has been established as a modulator of σ-receptors, an inhibitor of β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme inhibition, and metabolic regulation .

Mode of Action

It is known to interact with its targets (σ-receptors, bace-1, and cytochrome cyp8b1) to modulate their activities . This interaction can lead to changes in cellular processes, potentially influencing cell signaling, enzyme activity, and metabolic pathways .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, modulation of σ-receptors can influence signal transduction pathways, while inhibition of BACE-1 can impact amyloid precursor protein processing . The compound’s effect on cytochrome Cyp8b1 can alter lipid metabolism . The downstream effects of these pathway alterations can lead to changes in cellular function and overall biological response .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the subsequent changes in biochemical pathways. For instance, its antiviral activity could result from its interaction with viral proteins or its modulation of host immune responses . Its potential antitumor activity could stem from its ability to interfere with cancer cell proliferation or survival .

将来の方向性

The future directions for this compound could involve further exploration of its biological activities and potential applications. For example, compounds with similar structures have shown potential as inhibitors of the molecular chaperone Hsp90 , which could make them promising candidates for anticancer drugs.

特性

IUPAC Name |

4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c11-4-5-6-3-7-1-2-10(6)9-8-5/h7,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUPUWJUFOYDST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(N=N2)CO)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

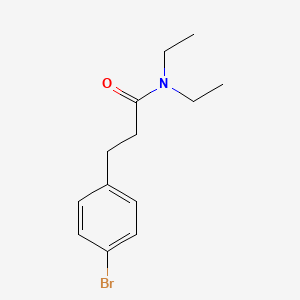

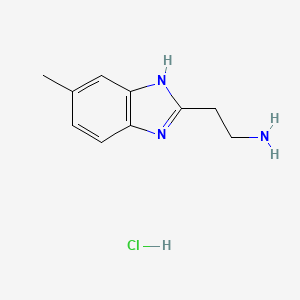

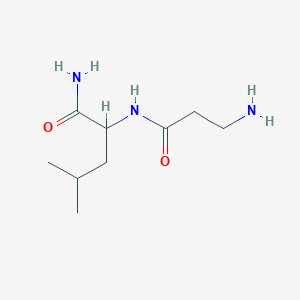

![tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate](/img/structure/B1405037.png)

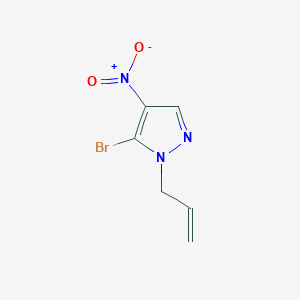

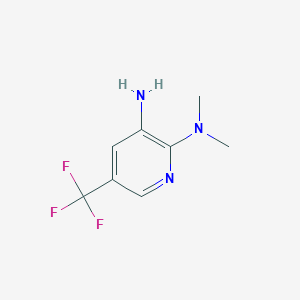

![Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate](/img/structure/B1405041.png)

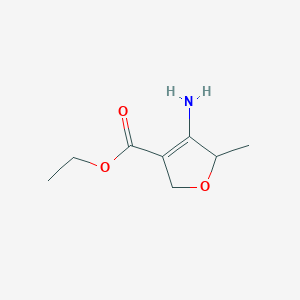

![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B1405055.png)